molecular formula C20H16N4O6S B12332229 Zincon CAS No. 59600-76-9

Zincon

Cat. No.: B12332229
CAS No.: 59600-76-9
M. Wt: 440.4 g/mol
InChI Key: OWQUYBAASOSGNO-CDNKMLFNSA-N
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Description

Zincon, also known as 2-carboxy-2’-hydroxy-5’-sulfoformazyl benzene, is a colorimetric indicator used primarily for the determination of zinc in various samples. It forms a blue complex with zinc ions, which can be measured spectrophotometrically. This compound is widely used in analytical chemistry due to its high sensitivity and specificity for zinc detection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zincon involves the reaction of 1,1-bis-(1-methylimidazole thioketone) methane with zinc perchlorate in an organic solvent under room temperature and inert gas shielding. The reaction mixture is stirred for over six hours, followed by the removal of the solvent and washing of the precipitate. The final product is obtained after drying .

Industrial Production Methods

In industrial settings, this compound is typically produced in large batches using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and stringent quality control measures to maintain consistency in the product.

Mechanism of Action

The mechanism of action of zincon involves the formation of a complex with zinc ions. The compound has three acid hydrogens: a carboxylic group, a phenolic group, and a secondary amine group, which participate in the binding of zinc ions. The resulting blue complex is stable and can be measured spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its high specificity for zinc ions and its ability to form a stable blue complex that can be easily measured. This makes it a preferred choice for zinc determination in various analytical applications .

Properties

CAS No.

59600-76-9

Molecular Formula

C20H16N4O6S

Molecular Weight

440.4 g/mol

IUPAC Name

2-[[(Z)-N-(2-hydroxy-5-sulfoanilino)-C-phenylcarbonimidoyl]diazenyl]benzoic acid

InChI

InChI=1S/C20H16N4O6S/c25-18-11-10-14(31(28,29)30)12-17(18)22-24-19(13-6-2-1-3-7-13)23-21-16-9-5-4-8-15(16)20(26)27/h1-12,22,25H,(H,26,27)(H,28,29,30)/b23-21?,24-19-

InChI Key

OWQUYBAASOSGNO-CDNKMLFNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=CC(=C2)S(=O)(=O)O)O)/N=NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=CC(=C2)S(=O)(=O)O)O)N=NC3=CC=CC=C3C(=O)O

physical_description

Purple solid;  [Merck Index]

Origin of Product

United States

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